2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate is a complex organic compound with the molecular formula C28H16N4O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate typically involves the reaction of appropriate isocyanate precursors with diazetidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where isocyanate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,3-diazetidine-1,3-diylbis(p-phenylenethio-o-phenylene)diisocyanate involves its interaction with specific molecular targets. The isocyanate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-isocyanatobenzyl)phenyl-1,3-diazetidine-2,4-dione: Similar in structure but differs in the substituent groups.
Methylenebis(4-isocyanatobenzene): Another isocyanate compound with different structural properties.
Properties
CAS No. |
85818-49-1 |
---|---|
Molecular Formula |
C28H16N4O4S2 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1,3-bis[4-(2-isocyanatophenyl)sulfanylphenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C28H16N4O4S2/c33-17-29-23-5-1-3-7-25(23)37-21-13-9-19(10-14-21)31-27(35)32(28(31)36)20-11-15-22(16-12-20)38-26-8-4-2-6-24(26)30-18-34/h1-16H |
InChI Key |
WEVXVEIFBAMNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)SC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=CC=C5N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.